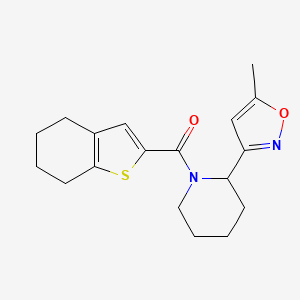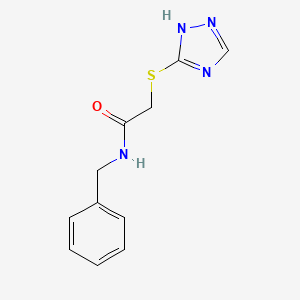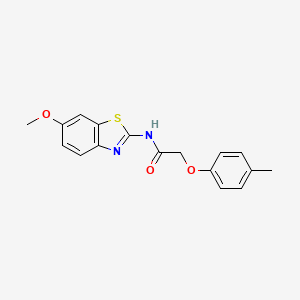
2-(methoxymethyl)-5-nitro-3-phenyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of methoxy and hydroxy derivatives of 2-phenyl-1H-benz[g]indoles, which are structurally related to 2-(methoxymethyl)-5-nitro-3-phenyl-1H-indole, has been described through condensation reactions and subsequent transformations (Ferlin et al., 1989). Such synthetic routes often involve nucleophilic addition reactions, as seen in the synthesis of 3-substituted-2-nitroindoles (Pelkey et al., 1999).
Molecular Structure Analysis
The molecular structure of indole derivatives, including those similar to 2-(methoxymethyl)-5-nitro-3-phenyl-1H-indole, is typically characterized using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) studies. These analyses help in understanding the electronic configuration, molecular geometry, and intermolecular interactions, which are crucial for predicting the reactivity and physical properties of the compounds (Rahmani et al., 2017).
Chemical Reactions and Properties
Indole derivatives, including 2-(methoxymethyl)-5-nitro-3-phenyl-1H-indole, undergo various chemical reactions, such as nucleophilic substitution, which allows for the introduction of diverse functional groups. These reactions expand the compound's utility in synthesizing novel materials and biologically active molecules. The reactivity of such indole compounds towards nucleophiles and electrophiles is a subject of extensive research, providing insights into their potential chemical applications (Yamada et al., 2009).
Physical Properties Analysis
The physical properties of 2-(methoxymethyl)-5-nitro-3-phenyl-1H-indole, such as solubility, melting point, and crystalline structure, can be influenced by its molecular structure and substituents. These properties are essential for determining the compound's suitability for various applications, including organic electronics and pharmaceutical formulations. Analyzing the thermal, optical, and electrochemical properties of related indole derivatives helps predict the behavior of 2-(methoxymethyl)-5-nitro-3-phenyl-1H-indole under different conditions (Simokaitiene et al., 2012).
Chemical Properties Analysis
The chemical properties of 2-(methoxymethyl)-5-nitro-3-phenyl-1H-indole, such as acidity/basicity, reactivity towards various reagents, and stability under different conditions, are critical for its application in synthetic chemistry and drug development. Understanding these properties is essential for the design of new compounds with desired biological or physical properties. The study of indole derivatives provides valuable information on the influence of different substituents on the chemical behavior of the indole nucleus (Acheson et al., 1979).
properties
IUPAC Name |
2-(methoxymethyl)-5-nitro-3-phenyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-10-15-16(11-5-3-2-4-6-11)13-9-12(18(19)20)7-8-14(13)17-15/h2-9,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQKCAKJBOXVRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(3S*,4R*)-1-(2,5-dimethyl-3-furoyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5665769.png)
![6-methyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5665776.png)
![N~1~,N~1~-dimethyl-N~3~-({5-[(methylamino)carbonyl]-2-furyl}methyl)-1,3-piperidinedicarboxamide](/img/structure/B5665778.png)
![[(3aS*,10aS*)-2-(3-thienylacetyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5665797.png)
![4-fluoro-N-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]phenylalanine](/img/structure/B5665804.png)
![5-methyl-N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5665812.png)
![[(3aS*,9bS*)-2-[(3-methyl-1-benzofuran-2-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5665816.png)
![2-acetyl-8-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5665817.png)
![1-[(4-bromophenoxy)acetyl]piperidine](/img/structure/B5665833.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-phenylacetamide](/img/structure/B5665840.png)

![2-[(3-methylpyridin-2-yl)carbonyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5665858.png)